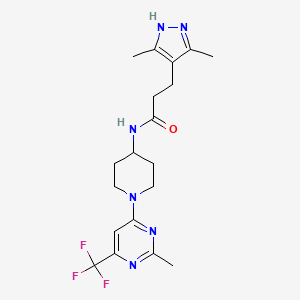
2-氰基-3-(4-硝基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(4-nitrophenyl)acrylamide is a synthetic compound belonging to the family of acrylamides It is characterized by the presence of a cyano group (–CN) and a nitrophenyl group (–NO2) attached to an acrylamide backbone
科学研究应用
2-Cyano-3-(4-nitrophenyl)acrylamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Acrylamide derivatives, including 2-cyano-3-(4-nitrophenyl)acrylamide, have been reported to have potential biological activity and are used as precursors in many organic syntheses .
Mode of Action
It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .
Biochemical Pathways
Acrylamide derivatives are known to be involved in a variety of condensation and substitution reactions .
Result of Action
Acrylamide derivatives have been reported to have a relatively toxic effect toward certain species .
Action Environment
It is known that many acrylamide derivatives are used in various environmental conditions, including dry conditions .
生化分析
Biochemical Properties
2-Cyano-3-(4-nitrophenyl)acrylamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant effect on liver and mucous secretion enzymatic biomarkers, such as transaminases enzymes (Alanine Aminotransferase and Aspartate Aminotransferase), Total Protein content, Acid Phosphatases, and Alkaline Phosphatase .
Cellular Effects
It has been observed to have a relatively toxic effect on certain species, such as the brown garden snail, Eobania vermiculata .
Molecular Mechanism
It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-nitrophenyl)acrylamide typically involves the reaction of cyanoacetic acid hydrazide with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-Cyano-3-(4-nitrophenyl)acrylamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
2-Cyano-3-(4-nitrophenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the cyano and nitro groups under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Amine Derivatives: Reduction of the cyano group yields primary amines.
Substituted Acrylamides: Nucleophilic substitution reactions yield various substituted acrylamides.
相似化合物的比较
Similar Compounds
2-Cyano-3-(4-cyanophenyl)acrylamide: Similar in structure but with a cyano group instead of a nitro group.
2-Cyano-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group.
2-Cyano-3-(4-aminophenyl)acrylamide: Contains an amino group instead of a nitro group.
Uniqueness
2-Cyano-3-(4-nitrophenyl)acrylamide is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
属性
CAS 编号 |
55629-54-4 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5- |
InChI 键 |
VIDRAZPPCGWQKU-YVMONPNESA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |
手性 SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Fluoro-2-methyl-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2565827.png)
![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)
![3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)
![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)
![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)
![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)
